
Trimethyl(oct-1-YN-3-YL)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(oct-1-YN-3-YL)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oct-1-yn-3-yl group. This compound is part of the broader class of silyl-substituted alkynes, which are known for their unique chemical properties and applications in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(oct-1-YN-3-YL)silane typically involves the silylation of alkynes. One common method is the reaction of an alkyne with a silylating agent such as trimethylsilyl chloride in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the alkyne and silylating agent are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields compared to batch processes.
化学反応の分析
Types of Reactions
Trimethyl(oct-1-YN-3-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Trimethyl(oct-1-YN-3-YL)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
作用機序
The mechanism by which Trimethyl(oct-1-YN-3-YL)silane exerts its effects is primarily through the reactivity of the silicon-carbon bond. The silyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Trimethylsilane: Similar in structure but lacks the alkyne group, making it less reactive in certain transformations.
Triethylsilane: Contains ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Trimethylsilylacetylene: Another silyl-substituted alkyne with different chain length and reactivity.
Uniqueness
Trimethyl(oct-1-YN-3-YL)silane is unique due to its specific combination of a silyl group and an oct-1-yn-3-yl group, providing a balance of stability and reactivity that is valuable in various chemical processes .
特性
CAS番号 |
91118-21-7 |
|---|---|
分子式 |
C11H22Si |
分子量 |
182.38 g/mol |
IUPAC名 |
trimethyl(oct-1-yn-3-yl)silane |
InChI |
InChI=1S/C11H22Si/c1-6-8-9-10-11(7-2)12(3,4)5/h2,11H,6,8-10H2,1,3-5H3 |
InChIキー |
OLBGACGBWUSRLB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C#C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
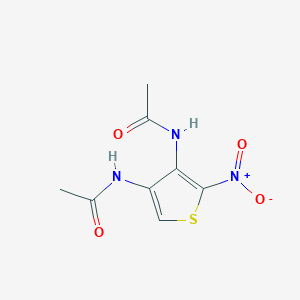
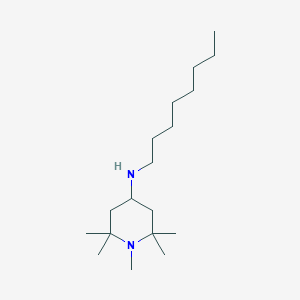
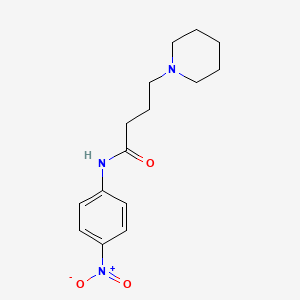
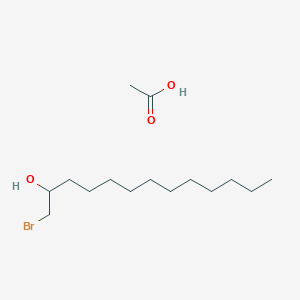
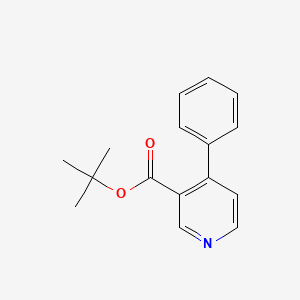
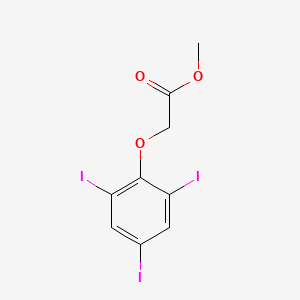
![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)
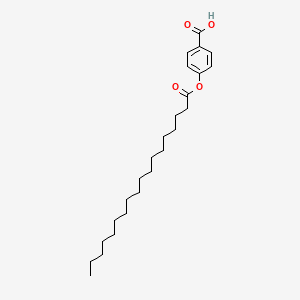
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
